2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine
Description
This compound features a pyridine core linked to a 1,2,3-triazole ring substituted with a 2-methoxyphenyl group at position 1 and a pyrrolidin-1-ylcarbonyl moiety at position 4. The triazole-pyridine scaffold is a hallmark of bioactive molecules, often exploited in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)-5-pyridin-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-26-16-10-3-2-9-15(16)24-18(14-8-4-5-11-20-14)17(21-22-24)19(25)23-12-6-7-13-23/h2-5,8-11H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTBRHPVXMWVGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N3CCCC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[1-(2-methoxyphenyl)-4-(pyrrolidin-1-ylcarbonyl)-1H-1,2,3-triazol-5-yl]pyridine is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H22N4O2
- Molecular Weight : 342.40 g/mol
- Key Functional Groups : Triazole ring, pyridine moiety, methoxyphenyl group, and a pyrrolidinyl carbonyl.
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell membrane integrity and inhibition of essential bacterial enzymes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Klebsiella pneumoniae | 50 µg/mL |
Anticancer Activity
The compound has shown promising anticancer activity in various in vitro studies. Specifically, it has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results indicated that it induces apoptosis and inhibits cell proliferation through the activation of caspase pathways.
Case Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells and found an IC50 value of approximately 20 µM, indicating significant potency compared to standard chemotherapeutics.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of triazole derivatives. The compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling, it reduces the expression of inflammatory mediators.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The target compound’s 2-methoxyphenyl group contrasts with 4-chlorophenyl () and 4-methoxybenzyl (), altering electronic and steric profiles.
- Synthetic Yields : Click chemistry-based syntheses (e.g., , % yield) are more efficient than traditional routes (e.g., , .7%), suggesting optimized protocols for triazolylpyridines .
Key Observations :
- Antimicrobial vs. Anticancer : Triazolylpyridines with chlorophenyl or fluorobenzyl groups () show potent antimicrobial or anticancer activity, suggesting the target compound’s 2-methoxyphenyl group may shift selectivity toward anti-inflammatory or receptor-modulating roles.
- The target compound’s pyrrolidinylcarbonyl group may further enhance binding affinity .
Physicochemical and Spectroscopic Comparison
NMR Data :
- Triazolyl Protons : In , triazolyl protons in similar compounds resonate at δ 7.8–8.2 ppm (¹H NMR), with ¹³C shifts at δ 120–130 ppm. The target compound’s pyrrolidinylcarbonyl group may downfield-shift adjacent protons due to electron withdrawal .
- Methoxy Groups : The 2-methoxyphenyl OCH3 signal typically appears at δ 3.8–4.0 ppm (¹H NMR), distinct from 4-methoxybenzyl (δ 3.7 ppm in ) .
Molecular Weight and LogP :
- The target compound (MW 376.42) is heavier than (256.69) and 17 (266.30), likely increasing hydrophobicity (predicted LogP ~3.5 vs. 2.8 for ). This may affect membrane permeability and bioavailability .
Crystallographic and Computational Insights
- Structural Refinement : SHELX programs () are widely used for small-molecule crystallography. If the target compound’s crystal structure is solved, comparisons with BRD4 inhibitors (e.g., 7MLS in ) could reveal binding motifs .
- Metallofragment Complexes : describes a rhenium-triazolylpyridine complex, demonstrating the scaffold’s versatility in coordination chemistry. The target compound’s pyrrolidinylcarbonyl group could enable similar metal-binding applications .
Q & A
Q. How can cross-reactivity with off-target receptors be minimized?
- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) against a panel of GPCRs or kinases. Selectivity indices (SI = IC(off-target)/IC(on-target)) >10 indicate specificity. Molecular dynamics simulations (AMBER) refine steric/electronic complementarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
